An In-depth Technical Guide to the Natural Occurrence and Sources of 2,7-Dideacetoxytaxinine J
An In-depth Technical Guide to the Natural Occurrence and Sources of 2,7-Dideacetoxytaxinine J
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence and sources of the taxoid 2,7-Dideacetoxytaxinine J. The information is curated for professionals in research, science, and drug development who are interested in the isolation and study of novel taxanes.
Introduction to 2,7-Dideacetoxytaxinine J
2,7-Dideacetoxytaxinine J is a naturally occurring taxane diterpenoid. It is also known by its synonyms, Taxinine E and 2-Deacetoxytaxinine J[][2]. Taxanes are a class of compounds originally isolated from plants of the genus Taxus (yew) and are of significant interest to the pharmaceutical industry due to the potent anticancer activity of prominent members like paclitaxel (Taxol®)[3]. Like other taxanes, 2,7-Dideacetoxytaxinine J features a complex taxadiene core structure. Its chemical formula is C37H46O10, with a molecular weight of 650.8 g/mol [4].
Natural Occurrence and Sources
2,7-Dideacetoxytaxinine J has been identified in several species of the genus Taxus. The primary documented sources include:
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Taxus cuspidata (Japanese Yew): The heartwood of Taxus cuspidata is a known source of this compound[]. It has also been reported more broadly in this species[4].
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Taxus × media (Hybrid Yew): The seeds of this hybrid yew have been found to contain 2,7-Dideacetoxytaxinine J (referred to as 2-deacetoxytaxinine J in the literature)[5].
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Taxus wallichiana var. wallichiana (Himalayan Yew): This variety of the Himalayan yew is another reported natural source of the compound[4].
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Taxus mairei : A closely related compound, 2-deacetoxytaxinine J, has been isolated from Taxus mairei, suggesting that this species is also a potential source[3].
Quantitative Data
A thorough review of the existing scientific literature did not yield specific quantitative data on the yield of 2,7-Dideacetoxytaxinine J from any of its natural sources. While there is extensive research on the quantification of major taxanes like paclitaxel and 10-deacetylbaccatin III in various Taxus species[6][7], the concentration and isolation yields for less abundant taxoids such as 2,7-Dideacetoxytaxinine J are not well-documented in publicly available research. The creation of a comparative data table is therefore not feasible at this time.
Experimental Protocols: A General Approach to Isolation
While a specific, detailed experimental protocol for the isolation of 2,7-Dideacetoxytaxinine J could not be located in the available literature, a general methodology for the extraction and purification of taxanes from Taxus plant material can be described. This process typically involves solvent extraction followed by chromatographic separation.
4.1. Extraction
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Preparation of Plant Material: The relevant plant parts (e.g., heartwood, seeds, needles) are air-dried and ground into a fine powder to increase the surface area for extraction.
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Solvent Extraction: The powdered plant material is extracted with a polar solvent. Common solvents used for taxane extraction include methanol, ethanol, or a mixture of these with water[8]. The extraction is often carried out at room temperature over an extended period or with the aid of techniques like ultrasonication to improve efficiency.
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Concentration: The resulting crude extract is then concentrated under reduced pressure to remove the solvent, yielding a semi-solid or syrupy residue.
4.2. Purification
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Liquid-Liquid Partitioning: The crude extract is often subjected to liquid-liquid partitioning to remove non-polar impurities like fats and chlorophyll. This is typically achieved by partitioning the extract between a polar solvent mixture (e.g., aqueous methanol) and a non-polar solvent (e.g., hexane or ligroin).
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Chromatographic Separation: The partially purified extract is then subjected to one or more stages of column chromatography to isolate the individual taxoids.
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Silica Gel Chromatography: Normal-phase silica gel chromatography is a common first step. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate or chloroform-methanol gradient). Fractions are collected and monitored by thin-layer chromatography (TLC).
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Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are often further purified using preparative HPLC, frequently with a reversed-phase column (e.g., C18). This step allows for the separation of closely related taxoids.
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The following diagram illustrates a generalized workflow for the isolation of taxoids from Taxus species.
Biological Activity and Signaling Pathways
The biological activity of 2,7-Dideacetoxytaxinine J has not been extensively studied. However, like other taxanes, its activity is presumed to be related to the modulation of microtubule dynamics. The primary mechanism of action for well-studied taxanes like paclitaxel is the stabilization of microtubules, which are crucial components of the cytoskeleton involved in cell division, structure, and transport[3]. By binding to β-tubulin, these compounds promote the assembly of tubulin into microtubules and inhibit their depolymerization. This disruption of the dynamic instability of microtubules leads to the arrest of the cell cycle at the G2/M phase and ultimately induces apoptosis (programmed cell death)[3].
Specific studies on the detailed signaling pathways affected by 2,7-Dideacetoxytaxinine J are not currently available in the scientific literature. Therefore, a specific signaling pathway diagram for this compound cannot be constructed at this time. The general mechanism of taxane-induced microtubule stabilization is depicted below.
Conclusion
2,7-Dideacetoxytaxinine J (Taxinine E) is a naturally occurring taxoid found in several Taxus species, including T. cuspidata, T. × media, and T. wallichiana. While its presence in these plants is documented, there is a notable lack of publicly available research detailing its quantitative yield and specific, reproducible protocols for its isolation. Similarly, its precise biological mechanism and effects on cellular signaling pathways remain to be elucidated, though it is hypothesized to function as a microtubule-stabilizing agent, consistent with other members of the taxane family. Further research is required to fully characterize this compound and evaluate its potential for therapeutic applications.
References
- 2. 7-Deacetoxytaxinine J | 18457-45-9 [amp.chemicalbook.com]
- 3. Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Deacetoxytaxinine J | C37H46O10 | CID 14192854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Research on the Medicinal Chemistry and Pharmacology of Taxus × media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. [Isolation and identification of taxane from Taxus chinensis cell cultures] - PubMed [pubmed.ncbi.nlm.nih.gov]
